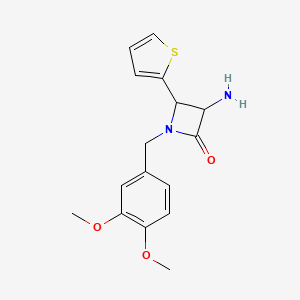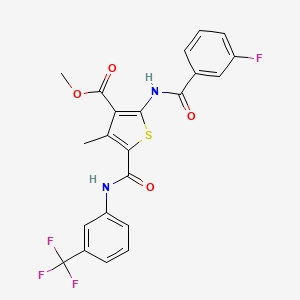
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid is an organic compound with a unique structure that includes an amino group, a methoxy group, and a trifluoromethyl group attached to a benzoic acid core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the nitration of 4-methoxy-2-(trifluoromethyl)benzoic acid followed by reduction to introduce the amino group. The nitration can be carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or metal-based reducing agents like tin(II) chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high purity and yield.
化学反応の分析
Types of Reactions
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitro group can be reduced back to an amino group using reducing agents.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride.
Substitution: Sodium methoxide or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: 5-Nitro-4-methoxy-2-(trifluoromethyl)benzoic acid.
Reduction: this compound.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
科学的研究の応用
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
類似化合物との比較
Similar Compounds
2-(Trifluoromethyl)benzoic acid: Lacks the amino and methoxy groups, making it less versatile in certain applications.
4-Methyl-2-(trifluoromethyl)benzoic acid:
3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups, which can significantly change its chemical properties and applications.
Uniqueness
5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
特性
分子式 |
C9H8F3NO3 |
|---|---|
分子量 |
235.16 g/mol |
IUPAC名 |
5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C9H8F3NO3/c1-16-7-3-5(9(10,11)12)4(8(14)15)2-6(7)13/h2-3H,13H2,1H3,(H,14,15) |
InChIキー |
TWAODCJDJPKNRS-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C(=C1)C(F)(F)F)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-[1-(4-Chlorophenyl)-1-methyl-1-oxo-lambda6-sulfanylidene]-2-chloroacetamide](/img/structure/B12076339.png)
![Propanenitrile, 3-[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl)oxy]-](/img/structure/B12076344.png)







![[(E)-2-amino-3-hydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B12076391.png)




